2,6-Diaminopurine sulfate
Overview
Description
1H-Purine-2,6-diamine, sulfate, also known as 2,6-Diaminopurine sulfate, is a compound with the molecular formula C5H8N6O4S . It has a molecular weight of 248.22 g/mol . The IUPAC name for this compound is 7H-purine-2,6-diamine;sulfuric acid .
Synthesis Analysis
The synthesis of 2,6-diamino substituted purine derivatives has been reported in the literature . These derivatives were selected by docking calculation focused on Aurora-B kinase and Mps1 inhibition . The insertion of a new N-heterocycle unit in the C-2 substitution and a N-methyl group in C-6 unit was observed, enhancing the structural diversity of reversine analogues .Molecular Structure Analysis
The molecular structure of 1H-Purine-2,6-diamine, sulfate includes a purine ring with two amine groups at positions 2 and 6 . The compound forms a salt with sulfuric acid . The InChI string for this compound is InChI=1S/C5H6N6.H2O4S/c6-3-2-4 (9-1-8-2)11-5 (7)10-3;1-5 (2,3)4/h1H, (H5,6,7,8,9,10,11); (H2,1,2,3,4) .Chemical Reactions Analysis
1H-Purine-2,6-diamine, sulfate has been implemented in isothermal DNA strand displacement reactions . Nucleoside 1 is a weak stabilizer of dA-dT base pairs, while nucleoside 2 evokes strong stabilization .Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 248.03277393 g/mol . The topological polar surface area is 190 Ų .Scientific Research Applications
Spectroscopic Analysis and Stereochemical Assignments
1H-Purine-2,6-diamine, as a part of various organic compounds, has been analyzed through spectroscopic methods. For instance, in studies involving 1,3-diphenylpropane-1,3-diamines and their Pt(II) complexes, 1H-NMR and IR-spectroscopy have been crucial in determining stereochemical configurations and understanding the binding modes of non-amine ligands (Kammermeier & Wiegrebe, 1994).
Corrosion Inhibition
Research has shown the effectiveness of purine derivatives, including 1H-purine-2,6-diamine, as corrosion inhibitors for metals. These compounds have demonstrated significant efficiency in reducing corrosion, particularly in acidic environments (Yan, Li, Cai, & Hou, 2008).
Inhibition of Cyclin-dependent Kinases (CDKs)
Purine-2,6-diamine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Some compounds have shown promising inhibitory activities against CDKs and tumor cell lines (Wang, Wang, Zhang, & Fang, 2013).
Synthesis and Biological Applications
The 1,2-diamine motif, found in 1H-purine-2,6-diamine, is present in several biologically active compounds and pharmaceutical agents. Advances in metal-catalysed diamination reactions have enhanced the synthesis of such structures, which are likely to be used extensively in drug development (Cardona & Goti, 2009).
Chemical Synthesis and Stereochemistry
1H-Purine-2,6-diamine has been utilized in the synthesis of various cobalt(III) complexes, with studies focusing on its coordination behavior and stereochemical properties. This research contributes to the understanding of purine ligands in transition metal complexes (Yamanari et al., 1996).
Strand Displacement in DNA
1H-Purine-2,6-diamine derivatives have been employed in DNA strand displacement reactions. These studies are crucial for understanding molecular interactions in DNA and have potential applications in chemical biology, nanotechnology, and medicinal diagnostics (Zhang, Kondhare, Leonard, & Seela, 2022).
Green Chemistry Applications
The compound has also been used in eco-friendly syntheses of certain purine derivatives, highlighting its role in sustainable chemistry practices (Maddila, Momin, Lavanya, & Rao, 2016).
Antitumor Activity
Research on 2,6-diamino-substituted purine derivatives, closely related to 1H-purine-2,6-diamine, has shown potential in causing cell cycle arrest in cancer cells. This indicates its relevance in developing antitumor therapies (Bosco et al., 2018).
Mechanism of Action
Target of Action
2,6-Diaminopurine (DAP) is a nucleobase analog of adenine . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . The primary targets of 2,6-Diaminopurine are the adenine bases in the DNA .
Mode of Action
When incorporated into double-stranded DNA (dsDNA), 2,6-Diaminopurine forms three hydrogen bonds with thymine (T), as it is identical to adenine (A) but has an additional amine group at position 2 . This improved stability affects protein-binding interactions that rely on those differences .
Biochemical Pathways
2,6-Diaminopurine is produced in two steps. The enzyme MazZ first performs: dGTP + H2O = dGMP + diphosphate. The enzyme PurZ then performs: (d)ATP + dGMP + L-aspartate = (d)ADP + phosphate + 2-aminodeoxyadenylosuccinate (dSMP) .
Pharmacokinetics
It is known that 2,6-diaminopurine can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)amp .
Result of Action
The result of 2,6-Diaminopurine’s action is the increased stability of the DNA molecule, without sacrificing sequence specificity . In Calu-6 cancer cells, where the TP53 gene has a UGA nonsense mutation, 2,6-Diaminopurine treatment increases p53 level .
Action Environment
The action of 2,6-Diaminopurine is influenced by environmental factors such as ultraviolet radiation (UVR). UVR from the sun is essential for the prebiotic syntheses of nucleotides, but it can also induce photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth . 2,6-Diaminopurine has been proposed to repair CPDs in high yield under prebiotic conditions .
Future Directions
The use of 1H-Purine-2,6-diamine, sulfate and similar compounds in isothermal DNA strand displacement reactions suggests potential applications in chemical biology, nanotechnology, and medicinal diagnostics . Additionally, the identification of a 1H-purine-2,6-diamine derivative as a potential SARS-CoV-2 main protease inhibitor indicates potential future directions in antiviral drug development .
Biochemical Analysis
Biochemical Properties
2,6-Diaminopurine sulfate plays a role in biochemical reactions, particularly in the genetic material of some bacteriophage viruses . It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme xanthine oxidase .
Cellular Effects
In cellular processes, this compound has shown to influence cell function. In Calu-6 cancer cells, it has been observed to increase the level of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been proposed to repair cyclobutane pyrimidine dimers (CPDs), a type of DNA damage, in high yield under prebiotic conditions . It achieves this through its excellent electron-donating properties .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function
Metabolic Pathways
This compound is involved in purine metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLASPNTMEZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1904-98-9 (Parent) | |
Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6064612 | |
Record name | 1H-Purine-2,6-diamine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-83-3 | |
Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7280-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Purine-2,6-diamine, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine-2,6-diyldiamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?
A1: The research by Thayer [] indicates that this compound exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.
Q2: Is there structural information available for this compound?
A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.
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